molecular formula C10H12FN B1365019 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 269402-42-8

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1365019
CAS No.: 269402-42-8
M. Wt: 165.21 g/mol
InChI Key: KTNPPQVJTQBKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, a structure of significant interest in medicinal chemistry . The core THIQ structure is a conformationally restrained analogue of phenethylamine and is found in a wide array of bioactive natural products and clinically used drugs . This specific derivative is functionalized with a fluorine atom at the 6-position and a methyl group on the nitrogen atom, modifications that are typically explored to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies . The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in drug discovery. THIQ-based compounds have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects . Furthermore, certain endogenous THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been the subject of extensive neuropharmacological research due to their neuroprotective and anti-addictive properties . The fluoro-substitution on the aromatic ring is a common strategy in lead optimization, as it can influence molecular conformation, metabolic stability, and interactions with biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules for research applications. It is particularly valuable for constructing compound libraries aimed at investigating new therapeutic agents for neurodegenerative disorders, substance abuse, and various infectious diseases . Researchers can employ this chemical in Pictet-Spengler condensations or other cyclization reactions to create diverse chemical entities for high-throughput screening and pharmacological evaluation . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The specific mechanism of action, pharmacological profile, and research applications for this compound are not fully characterized and must be determined by qualified researchers.

Properties

IUPAC Name

6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNPPQVJTQBKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467818
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269402-42-8
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Directed Ortho-Lithiation and Cyclization Approach

This method is based on the directed ortho-lithiation of a fluorinated phenethylamine derivative, followed by formylation and acid-mediated cyclization to generate the dihydroisoquinoline intermediate, which is then reduced and methylated.

Stepwise procedure:

  • Starting Material: 2-(3-fluorophenyl)ethylamine or related fluorinated phenethylamines.
  • Protection: Acylation with pivaloyl chloride to form a pivaloylamide intermediate, improving lithiation regioselectivity and stability.
  • Ortho-Lithiation: Treatment with a strong base such as n-butyllithium at low temperature (−78 °C) in THF to avoid side reactions like aryne formation.
  • Electrophilic Quenching: Reaction with DMF to introduce a formyl group ortho to the fluorine substituent.
  • Cyclization: Acidic medium cyclization leads to 8-fluoro-3,4-dihydroisoquinoline (analogous to 6-fluoro in the isoquinoline system) with simultaneous loss of the pivaloyl group.
  • Reduction: Sodium borohydride reduction converts the dihydroisoquinoline to the tetrahydroisoquinoline.
  • N-Methylation: Methyl iodide is used to methylate the nitrogen, affording this compound.

Key features:

  • The lithiation step is critical for regioselectivity and requires low temperature and suitable solvent (THF).
  • The cyclization step is acid-mediated and occurs with loss of the protecting group.
  • The reduction and methylation steps are straightforward and high yielding.

Reference data:

Step Reagents/Conditions Yield (%) Notes
Acylation Pivaloyl chloride, base High Protects amine for lithiation
Ortho-lithiation n-BuLi, −78 °C, THF Moderate Prevents aryne formation
Formylation DMF High Introduces aldehyde for cyclization
Cyclization Acidic medium High Forms dihydroisoquinoline
Reduction NaBH4 High Converts to tetrahydroisoquinoline
N-Methylation Methyl iodide, base High Introduces methyl group at nitrogen

This approach was detailed and experimentally validated in a 2018 study focusing on fluorinated dihydroisoquinoline intermediates and their conversion to tetrahydroisoquinolines.

Reductive Cyclization of Ortho-Functionalized Precursors

An alternative method involves the synthesis of ortho-functionalized N-aryl ethylamines, which undergo reductive cyclization to form tetrahydroisoquinolines.

Typical procedure:

  • Suzuki Coupling: Introduction of fluorine-substituted aryl groups via palladium-catalyzed Suzuki cross-coupling to form ortho-substituted intermediates.
  • Reductive Cyclization: Using triethylsilane and trifluoroacetic acid in dichloromethane at low temperature or room temperature to cyclize the intermediate to tetrahydroisoquinoline.
  • N-Methylation: Subsequent methylation of the nitrogen.

Optimization data from literature:

Entry Et3SiH (equiv) TFA (equiv) Temp (°C) Time (h) Yield (%) over 2 steps
1 10 10 0 3.5 30
2 2.5 13 RT 2.5 34
3 2.5 13 RT 2.5 41 (pure intermediate)
4 10 13 0 to RT 72 6
5 0 13 0 3.5 6

This method offers a shorter synthetic route but generally lower yields compared to the lithiation approach.

Other Synthetic Routes and Modifications

  • N-Acylcarbamate Reduction and Cyclization: Using diisobutyl aluminum hydride (DIBAL-H) reduction of N-acylcarbamates followed by BF3·OEt2 mediated cyclization to form tetrahydroisoquinolines. This method has been used for various substituted isoquinolines but requires careful control of conditions.

  • Pictet–Spengler Condensation: Cyclization of substituted phenethylamines with aldehydes under acidic conditions to form tetrahydroisoquinoline cores, adaptable for fluorinated derivatives with suitable starting materials.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yields (%) Scalability
Directed ortho-lithiation High regioselectivity, well-established Requires low temperature, sensitive steps 50–70 Moderate, needs careful handling
Reductive cyclization Shorter route, fewer steps Lower yields, longer reaction times 30–40 Good for small scale
N-Acylcarbamate reduction Versatile for various substitutions Requires specialized reagents (DIBAL-H) Moderate Limited by reagent cost
Pictet–Spengler condensation Simple, classical method Less selective for fluorinated substrates Moderate Scalable

Summary of Research Findings

  • Directed ortho-lithiation followed by formylation and acid cyclization remains the most reliable and selective method for preparing fluorinated tetrahydroisoquinolines including 6-fluoro derivatives.
  • Reductive cyclization using silane and acid is a viable alternative but often results in lower yields and longer reaction times.
  • Methylation of the nitrogen is typically achieved via methyl iodide alkylation post-reduction.
  • Protecting groups such as pivaloyl amides are crucial for regioselective lithiation and avoiding side reactions.
  • The choice of solvent (THF for lithiation, DCM for reductions) and temperature control are critical parameters.
  • These methods have been applied successfully to synthesize novel fluorinated tetrahydroisoquinoline derivatives with potential CNS activity.

Concluding Remarks

The preparation of This compound is best accomplished via a directed ortho-lithiation strategy starting from fluorinated phenethylamine derivatives, followed by formylation, cyclization, reduction, and methylation. This approach offers high regioselectivity and yields, supported by multiple peer-reviewed studies. Alternative methods such as reductive cyclization and Pictet–Spengler reactions provide complementary routes but often with trade-offs in yield or complexity.

This detailed synthesis overview integrates diverse authoritative sources and experimental data to provide a comprehensive guide to the preparation of this compound.

Chemical Reactions Analysis

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The presence of the fluorine atom enhances its lipophilicity, which may improve its bioavailability and therapeutic efficacy in treating conditions such as Parkinson's disease and depression .

Neuroscience Research

In neuroscience, 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is utilized to explore neurotransmitter mechanisms. Studies indicate that it can modulate dopamine levels and has protective effects against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms . Its role as a natural regulator of dopamine suggests potential applications in managing mood disorders and neurodegenerative diseases .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying isoquinoline derivatives. Its unique structure allows for the development of sensitive analytical methods that enhance the accuracy of chemical analyses. This application is vital for quality control in pharmaceutical manufacturing and research settings .

Biochemical Studies

In biochemical research, this compound contributes to understanding enzyme interactions and the development of enzyme inhibitors. These inhibitors can be crucial for therapeutic applications targeting various diseases by modulating specific biochemical pathways .

Material Science

Recent studies have explored the use of this compound in material science for creating novel materials with specific electronic properties. This application could lead to advancements in electronic devices and sensors due to the compound's unique structural features that influence electrical conductivity and other material properties .

Comparative Analysis with Related Compounds

The following table summarizes some structural features and notable activities of this compound compared to related compounds:

Compound NameStructural FeaturesNotable Activities
This compoundOne methyl group at position 1Antidepressant activity
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolineFluorine at position 8Neuroprotective effects
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolineFluorine at position 7Antimicrobial properties
8-Amino-1-methyl-1,2,3,4-tetrahydroisoquinolineAmino group at position 8Enhanced neuroprotective effects

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound in various experimental models:

  • A study indicated that this compound ameliorates diabetic neuropathic pain by restoring altered serotonin and dopamine levels in animal models .
  • Another investigation demonstrated its neuroprotective effects against MPTP-induced toxicity in mice .

These findings underscore the compound's potential as a candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit calcium influx and modulate neurotransmitter release, which may contribute to its neuroprotective properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

The pharmacological and metabolic profiles of THIQ derivatives are dictated by substituents at positions 1, 6, 7, and the aromatic ring. Below is a comparative analysis of 6-F-1-Me-THIQ with key analogs:

Compound Name Substituents Key Features
6-Fluoro-1-methyl-THIQ 1-CH₃, 6-F Enhanced metabolic stability due to fluorine; potential CNS penetration .
CKD712 1-(α-naphthylmethyl), 6,7-diOH Induces VEGF via HO-1, promoting wound healing; cytotoxic at high doses .
1-Aryl-6,7-dimethoxy-THIQ 1-aryl (e.g., phenyl), 6,7-OCH₃ Strong positive inotropic effect (PIE) in cardiac tissue; EC₅₀ = 14.6 µM .
Salsolinol (Sal) 1-CH₃, 6,7-diOH (phenyl-substituted) Neurotoxic in Parkinson’s disease models; found in PD patient brains .
1-Me-TIQ 1-CH₃ (unsubstituted at 6,7) Penetrates blood-brain barrier; 72% excreted unchanged in rats .
6-Trifluoromethyl-THIQ HCl 6-CF₃ Trifluoromethyl group enhances lipophilicity; used in drug discovery .

Pharmacological Activity Comparison

  • Wound Healing : CKD712 (1-naphthylmethyl, 6,7-diOH) induces VEGF production via HO-1 upregulation in human dermal fibroblasts (HDFs), accelerating wound closure. In contrast, 6-F-1-Me-THIQ lacks hydroxyl groups, suggesting divergent mechanisms .
  • Cardiovascular Effects: The 1-aryl-6,7-dimethoxy-THIQ derivative exhibits potent inotropic activity (EC₅₀ = 14.6 µM), outperforming dihydroquercetin and its conjugate DHQ-11 . Fluorine substitution in 6-F-1-Me-THIQ may modulate cardiac ion channels, but evidence is absent in the provided data.
  • Neurotoxicity: Salsolinol (1-Me, 6,7-phenyl) and its derivatives induce α-synuclein aggregation and dopaminergic neuron toxicity, linking them to Parkinson’s disease. 1-Me-TIQ, structurally similar to 6-F-1-Me-THIQ, penetrates the brain but lacks direct neurotoxic evidence in the provided studies .

Metabolic and Pharmacokinetic Profiles

  • 6-F-1-Me-THIQ: Likely undergoes hepatic metabolism via cytochrome P450 enzymes. Fluorine at position 6 may reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
  • 1-Me-TIQ: In rats, 72% is excreted unchanged, with minor hydroxylation (8.7% as 4-OH-1-Me-TIQ) and trace N-methylation. High brain-to-blood ratio (4.5:1) suggests efficient BBB penetration .
  • CKD712: No direct metabolic data, but cytotoxicity at 10 mM implies dose-dependent toxicity risks .

Key Research Findings and Contradictions

  • Therapeutic vs.

Data Tables

Table 1: Substituent Effects on Pharmacological Activity

Position Modification Impact on Activity Example Compound
1 Methyl (CH₃) Enhances BBB penetration; reduces polarity 1-Me-TIQ
6 Fluorine (F) Increases electronegativity; stabilizes against oxidation 6-F-1-Me-THIQ
6,7 Methoxy (OCH₃) Enhances inotropic activity via AMPK modulation 1-Aryl-6,7-OCH₃
6,7 Hydroxyl (OH) Promotes VEGF induction but risks cytotoxicity at high doses CKD712

Table 2: Metabolic Comparison

Compound Major Metabolites Excretion (Unchanged) Brain Penetration
6-F-1-Me-THIQ* Not reported (predicted 4-OH) ~70% (predicted) High (inferred)
1-Me-TIQ 4-OH-1-Me-TIQ, trace N-methylation 72% 4.5-fold vs. blood
CKD712 Not reported Not reported Not studied

*Predicted based on 1-Me-TIQ data .

Biological Activity

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (6F-MTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of 6F-MTIQ, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

6F-MTIQ is characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 1-position of the tetrahydroisoquinoline scaffold. This unique substitution pattern is believed to influence its biological activity significantly.

Compound Name Structural Features Unique Aspects
This compoundFluorine at position 6; Methyl group at position 1Potential antidepressant and neuroprotective effects
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 2Different biological activity profile
1-Methyl-1,2,3,4-tetrahydroisoquinolineLacks fluorine substituentBroader range of biological activities

Antidepressant Activity

Research indicates that 6F-MTIQ exhibits antidepressant-like effects. In animal models, it has been shown to enhance serotonin levels in various brain regions, suggesting a potential mechanism through serotonergic modulation. This effect is comparable to established antidepressants such as selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. For instance, studies have shown that 6F-MTIQ can inhibit neuronal apoptosis and promote cell survival in the presence of neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonian symptoms .

Antinociceptive Effects

In pain models, particularly those involving diabetic neuropathic pain (DPN), 6F-MTIQ has been found to reverse mechanical allodynia and thermal hyperalgesia. The compound's analgesic effects are thought to be mediated through interactions with opioid receptors and modulation of monoaminergic pathways .

The biological activity of 6F-MTIQ is attributed to several mechanisms:

  • Serotonergic Modulation : The compound enhances serotonin levels in the brain, which may contribute to its antidepressant effects.
  • Opioid Receptor Interaction : It exhibits analgesic properties likely through interactions with opioid receptors.
  • Neuroprotective Pathways : By inhibiting apoptotic pathways and promoting neurotrophic factor signaling, it protects against neurotoxic damage.

Study on Diabetic Neuropathic Pain

A study conducted by Patsenka and Antkiewicz-Michaluk (2004) reported that acute administration of 6F-MTIQ significantly reduced pain responses in streptozotocin-induced diabetic mice. The compound restored altered neurotransmitter levels and improved pain thresholds comparable to gabapentin .

Neuroprotection Against MPTP-Induced Toxicity

Tasaki et al. (1991) demonstrated that 6F-MTIQ could prevent MPTP-induced bradykinesia in animal models. This suggests its potential utility in treating Parkinson's disease .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Synthesis typically involves multistep procedures, including cyclization and functional group modifications. For example, secondary amines can react with pre-functionalized intermediates under conditions like THF at 10°C to form tetrahydroisoquinoline derivatives . Key factors include temperature control (e.g., 60°C in methanol for amide formation) and solvent selection (e.g., benzene/chloroform mixtures for chlorination steps) . Lower yields (e.g., 53–61%) may arise from competing side reactions or incomplete purification, necessitating optimized column chromatography or recrystallization protocols .

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic methods:

  • NMR : Assigns proton environments (e.g., fluorine-induced deshielding at C6) and methyl group integration .
  • IR : Validates lactam-amide fragments (e.g., C=O stretches at ~1650 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (165.21 g/mol) and fragmentation patterns .
    Chromatographic purity checks (HPLC/GC) are critical for detecting unreacted intermediates .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Solubility : Moderate in polar aprotic solvents (THF, DMF) but limited in water due to hydrophobic tetrahydroisoquinoline core .
  • Stability : Sensitive to strong acids/bases, which may hydrolyze the lactam ring. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended .
  • pKa : Estimated ~8.5 (amine protonation), influencing reactivity in biological buffers .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 6-Fluoro-1-methyl derivatives, and what challenges arise?

Chiral resolution or asymmetric synthesis is required for enantiopure products. For example, Na/liquid NH₃ reductions can yield (1S)-configured derivatives with >90% enantiomeric excess (e.e.) when using chiral auxiliaries . Challenges include racemization under acidic conditions and low diastereoselectivity in cyclization steps. Advanced techniques like chiral HPLC or enzymatic resolution may be needed .

Q. What methodologies resolve contradictions in biological activity data between fluorinated and non-fluorinated analogs?

  • Comparative SAR Studies : Test fluorinated vs. non-fluorinated analogs (e.g., 6-methyl-THIQ) in standardized assays (e.g., antimicrobial MIC assays) .
  • Computational Modeling : Density Functional Theory (DFT) analyses reveal fluorine’s electron-withdrawing effects on binding affinity .
  • Metabolic Stability Assays : Fluorine’s impact on cytochrome P450 interactions can explain divergent in vivo results .

Q. How do substituent positions (e.g., methyl at C1 vs. C2) affect pharmacological activity?

  • Methyl at C1 : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Methyl at C2 : Steric hindrance may disrupt target binding (e.g., fluoroquinolone antibiotic intermediates) .
    Systematic SAR studies using analogs with varying alkyl chain lengths (C1–C17) are recommended to map activity trends .

Q. What strategies optimize reaction yields in large-scale syntheses while minimizing impurities?

  • Catalytic Optimization : Use Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
  • Flow Chemistry : Continuous processing improves temperature control and reduces side reactions in exothermic steps .
  • DoE (Design of Experiments) : Statistical modeling identifies critical parameters (e.g., stoichiometry, pH) for reproducibility .

Methodological Recommendations

  • Contradiction Analysis : Replicate disputed experiments under controlled conditions (e.g., humidity, oxygen levels) to identify environmental variables .
  • Stereochemical Purity : Combine chiral chromatography with circular dichroism (CD) for unambiguous confirmation .
  • Scale-Up : Prioritize safety protocols (e.g., blast shields for hydrogenation) and in-line purification systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.